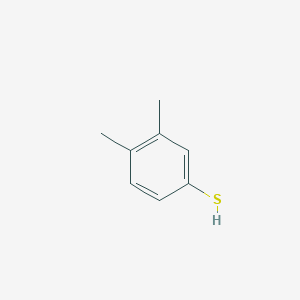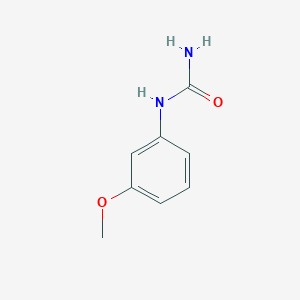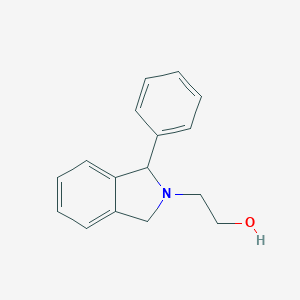
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
Descripción general
Descripción
This compound is a derivative of isoindole, a heterocyclic organic compound consisting of an indole partially saturated with two double bonds . The structure also suggests the presence of a phenyl group (a ring of 6 carbon atoms, C6H5-) and an ethanol group (C2H5OH).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, isoindole derivatives can be synthesized from phthalic anhydride and various other compounds . The exact method would depend on the specific substituents and their positions on the isoindole ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoindole ring, the phenyl group, and the ethanol group. Isoindole derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis of Benzoxazocine and Benzoxazonine Derivatives : Bremner and Thirasasana (1982) demonstrated that reacting cyanogen bromide with 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol leads to the synthesis of benzoxazocine and benzoxazonine derivatives, which are useful in creating the analgesic Nefopam (Bremner & Thirasasana, 1982).
Antimicrobial Agents : Kottapalle and Shinde (2021) synthesized compounds with antimicrobial properties by reacting 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol derivatives. These compounds showed significant antibacterial and antifungal activities (Kottapalle & Shinde, 2021).
Molecular Structure Studies : Percino et al. (2015) focused on the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, revealing insights into its stability and hydrogen bonds formation. Such information can be crucial in the development of related compounds (Percino et al., 2015).
Controlled Release of Bioactives : Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This approach is significant in food and pharmaceutical applications for stabilizing volatile compounds (Zarandona et al., 2020).
Green Chemistry in Chemical Production : Yadav and Lawate (2011) described a green chemistry approach to producing 2-phenyl ethanol, an important chemical in perfumes and soaps, via hydrogenation of styrene oxide. This method is environmentally friendly and efficient (Yadav & Lawate, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenyl-1,3-dihydroisoindol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-10-17-12-14-8-4-5-9-15(14)16(17)13-6-2-1-3-7-13/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBVIRIZTVNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517629 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol | |
CAS RN |
18409-76-2 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



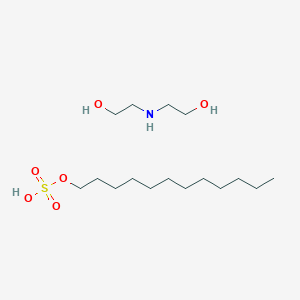
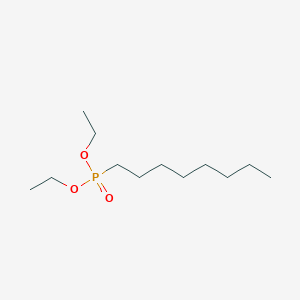
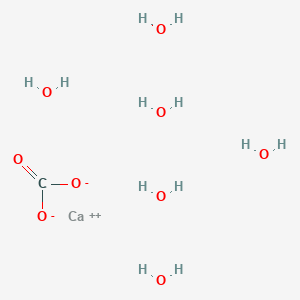
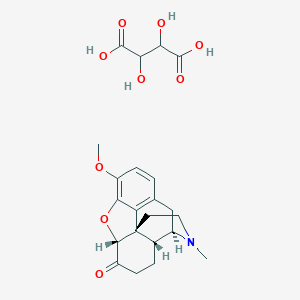
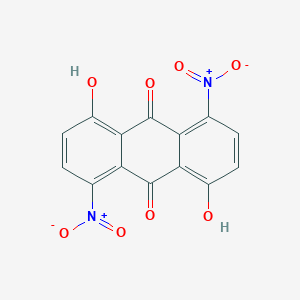
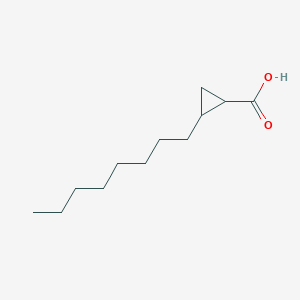
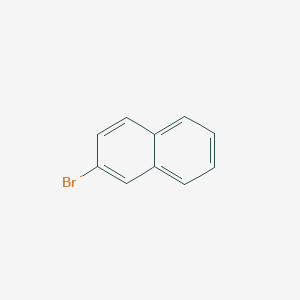
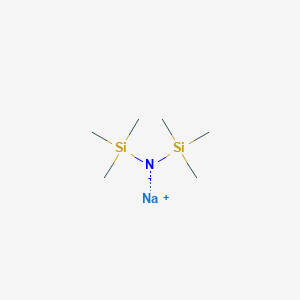
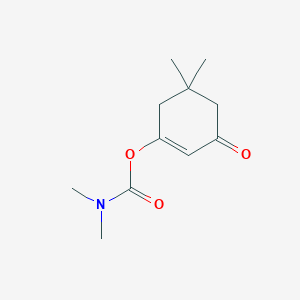
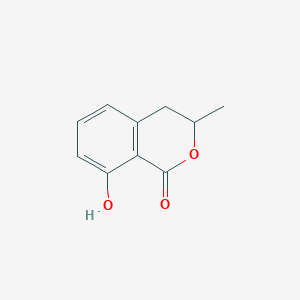
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
